molecular formula C17H25N3O2 B5281351 4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5281351
M. Wt: 303.4 g/mol
InChI Key: PAHPHNQZVFLFOF-UHFFFAOYSA-N
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Description

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities

Future Directions

The future directions in the research of “4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. This could lead to the development of new drugs and treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a palladium-catalyzed cyclization reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached using a Pd-catalyzed methodology under aerobic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPHNQZVFLFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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